molecular formula C13H9BrIN3O2S B11831376 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11831376
M. Wt: 478.10 g/mol
InChI Key: LGXOCVKBZRTTCJ-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative characterized by a bromine atom at position 4, an iodine atom at position 6, and a tosyl (p-toluenesulfonyl) group at position 7. This compound belongs to a class of fused heterocyclic scaffolds widely investigated for their biological activities, particularly as kinase inhibitors and antiviral agents . The presence of halogens (Br, I) enhances electrophilicity, making it a versatile intermediate for further functionalization via cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can be compared to related pyrrolo[2,3-d]pyrimidine derivatives, as outlined below:

Substituent Analysis

Compound Name Substituents (Positions) Key Features Biological Relevance
This compound Br (4), I (6), Tosyl (7) High electrophilicity due to halogens; tosyl enhances steric hindrance Intermediate for kinase inhibitors
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), I (6), Tosyl (7) Chlorine reduces steric bulk compared to bromine; similar reactivity Higher solubility than brominated analogs
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), Phenylsulfonyl (7) Altered halogen positions; phenylsulfonyl less bulky than tosyl Potential for selective kinase binding
N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine NH2 (2,4), Br-Ph (4), Phenylethyl (6) Amino groups enhance hydrogen bonding; aromatic substituents improve affinity Multi-kinase inhibition
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), Me (7) Methyl group increases lipophilicity; smaller substituent at position 7 Improved cell permeability

Physicochemical Properties

  • Electron-Withdrawing Effects: Halogens (Br, I) at positions 4 and 6 increase the electron-deficient nature of the pyrrolopyrimidine core, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings . In contrast, amino-substituted analogs (e.g., compounds in ) exhibit electron-donating effects, altering reactivity .
  • Solubility : The tosyl group in the target compound reduces aqueous solubility compared to methyl or phenylsulfonyl analogs (e.g., 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) .
  • Molecular Weight: The iodine atom and tosyl group contribute to a higher molecular weight (~530 g/mol) compared to non-iodinated analogs (e.g., 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, ~200 g/mol) .

Biological Activity

4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with a unique chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8BrIN3O2SC_{10}H_{8}BrIN_{3}O_{2}S with a molecular weight of 373.15 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives, including this compound. For instance, compounds within this class have been shown to exhibit significant activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).

In a study by , various 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines were evaluated for their antiviral efficacy. The results indicated that modifications at the 4 and 7 positions significantly influenced antiviral activity. For example, the introduction of electron-withdrawing groups at these positions enhanced the compounds' efficacy against ZIKV and DENV.

The precise mechanism by which this compound exerts its antiviral effects remains under investigation. However, it is hypothesized that these compounds may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral life cycle.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrrolo[2,3-d]pyrimidines reveal critical insights into how structural modifications can enhance biological activity. The following table summarizes key findings from SAR investigations:

CompoundSubstituentsAntiviral Activity (EC50 µM)Cytotoxicity (CC50 µM)
Compound 1Nitro group at position 412.449.3
Compound 2Aniline group at position 4IncreasedIncreased
Compound 3No substituentsDecreasedDecreased
Compound 19Ortho-chloro group at position 4Comparable to Compound 1Higher

These findings suggest that specific substituents can significantly impact both the antiviral potency and cytotoxicity of these compounds.

Case Studies

  • Zika Virus Inhibition : A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed promise in inhibiting ZIKV replication in vitro. The lead compound exhibited an EC50 value of approximately 12.4μM12.4\mu M, indicating effective inhibition with relatively low cytotoxicity ( ).
  • Dengue Virus Activity : Another investigation reported that several pyrrolo[2,3-d]pyrimidine analogs provided over 90% protection against DENV in cellular assays. This highlights their potential as therapeutic agents against flavivirus infections ( ).

Properties

Molecular Formula

C13H9BrIN3O2S

Molecular Weight

478.10 g/mol

IUPAC Name

4-bromo-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3

InChI Key

LGXOCVKBZRTTCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Br)I

Origin of Product

United States

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